4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly as agonists for formyl peptide receptors, which are involved in immune responses and inflammatory processes. The compound features a complex structure that includes a pyridazine ring, an acetamido group, and a benzamide moiety, indicating its potential for diverse biological activities.
This compound is classified under pyridazinones, specifically 3-methyl-6-oxopyridazine derivatives. It has been studied for its pharmacological properties, particularly its ability to act on formyl peptide receptors (FPR1, FPR2, and FPR3) . The synthesis of such compounds often involves multi-step chemical reactions that modify the pyridazine core to enhance biological activity.
The synthesis of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves several key steps:
The molecular structure of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be described as follows:
The compound's structural complexity allows it to interact with various biological targets effectively .
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can participate in several chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide primarily involves its interaction with formyl peptide receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:
This mechanism underlines its potential therapeutic applications in treating inflammatory diseases.
The physical properties of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations .
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has potential applications in various scientific fields:
The synthesis of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide exemplifies the strategic hybridization of heterocyclic scaffolds through multi-step pathways that ensure precise molecular connectivity. The convergent synthesis typically initiates with the construction of the 3-methylpyridazinone core via cyclocondensation of appropriate 1,4-dicarbonyl precursors with hydrazine derivatives [9]. A critical intermediate, 3-methyl-6-chloropyridazine, is subsequently prepared through halogenation of the pyridazinone hydroxyl group using phosphorus oxychloride (POCl₃) in dichloromethane under controlled conditions (0-5°C, 4 hours), achieving yields of 80-85% . This reactive intermediate then undergoes N-alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 6-8 hours to install the acetamido spacer [9].
Table 1: Key Synthetic Steps for Pyridazinone-Benzamide Hybridization
Step | Reaction | Reagents/Conditions | Yield (%) | Function |
---|---|---|---|---|
1 | Pyridazinone ring formation | 4-ethoxyacetophenone + glyoxylic acid, acetic acid, 80°C, 12h | 65-70 | Core heterocycle construction |
2 | Halogenation | POCl₃, DCM, 0-5°C, 4h | 80-85 | Activation for nucleophilic substitution |
3 | Acetamido spacer installation | Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 6-8h | 75 | Introduction of flexible linker |
4 | Benzamide coupling | 4-aminobenzamide, DCC/DMAP, DMAc, rt, 24h | 60-65 | Hybridization with benzamide pharmacophore |
5 | Ester hydrolysis | NaOH, ethanol/water, reflux, 3h | 90 | Carboxylic acid activation |
The final hybridization involves coupling the activated acetic acid derivative (hydrolyzed from the ethyl ester) with 4-aminobenzamide using carbodiimide-mediated amidation (DCC/DMAP) in dimethylacetamide (DMAc) at room temperature for 24 hours, yielding the target compound in 60-65% yield . This multi-step approach allows independent optimization of each molecular segment while maintaining regiochemical control, particularly important given the presence of multiple potential nucleophilic sites in both the pyridazinone and benzamide components. The convergent strategy proves superior to linear approaches by enabling parallel synthesis of both fragments, reducing overall step count and improving atom economy [9].
Microwave-assisted synthesis coupled with phase-transfer catalysis (PTC) has revolutionized the functionalization of pyridazinone cores, dramatically enhancing reaction efficiency and regioselectivity. This technique enables rapid N-alkylation of 3-methyl-6-oxopyridazinone derivatives under solvent-minimized conditions, where tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst [9]. When subjected to microwave irradiation (300W, 100-120°C), the reaction time for installing critical acetamido spacers is reduced from 6-8 hours to 15-25 minutes while improving yields by 15-20% compared to conventional heating [9].
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridazinone Functionalization
Parameter | Conventional Heating | Microwave-Assisted PTC | Advantage |
---|---|---|---|
Reaction Time | 6-8 hours | 15-25 minutes | 20-fold reduction |
Temperature | 60°C | 100-120°C | Accelerated kinetics |
Catalyst Loading | Not applicable | 5 mol% TBAB | Enhanced interfacial transfer |
Solvent Volume | 10 mL/g substrate | 3 mL/g substrate | Reduced waste |
Typical Yield | 70-75% | 85-90% | Improved atom economy |
Regioselectivity | ~90% | >98% | Suppressed di-alkylation |
The green chemistry advantages of this approach are further exemplified by the successful implementation of polyethylene glycol-400 (PEG-400) as a recyclable reaction medium. PEG-400 facilitates excellent heat transfer under microwave irradiation while providing an environmentally benign alternative to traditional dipolar aprotic solvents like DMF or DMAc . After reaction completion, simple extraction with ethyl acetate followed by vacuum distillation allows recovery and reuse of PEG-400 for at least five consecutive cycles without significant loss of catalytic efficiency. This solvent recyclability aligns with sustainable chemistry principles while maintaining high regioselectivity (>98%) for N-1 alkylation over O-alkylation, a common side reaction in pyridazinone chemistry .
Regioselective modification of the pyridazinone scaffold represents a strategic approach for optimizing the bioactivity profile of 4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide derivatives. Positional tolerance studies reveal that C-4 modifications significantly influence target engagement while C-6 substitutions generally diminish activity due to steric interference with binding pocket accommodation [9]. Introduction of electron-donating groups at C-4, particularly 4-ethoxyphenyl or 3,4-dimethoxyphenyl substituents, enhances both lipophilicity (log P 3.2-3.5) and π-stacking interactions with aromatic residues in enzyme binding pockets [4]. These modifications increase COX-2 inhibitory activity by 2.5-3 fold compared to unsubstituted analogs, as demonstrated through enzyme inhibition assays (IC₅₀ = 50 nM vs. 150 nM) .
Position C-6 demonstrates steric intolerance, with even small methyl substituctions reducing COX-2 binding affinity by 60-70% due to unfavorable van der Waals clashes with Val523 in the COX-2 hydrophobic channel . Conversely, replacing the C-3 methyl group with electron-withdrawing groups like trifluoromethyl (-CF₃) enhances metabolic stability but reduces iron chelation capacity (pFe³⁺ values decrease from 19.39 to 17.85), crucial for multitargeting applications in neurodegenerative conditions [2] [9]. Molecular modeling reveals that 4-aryl substituents adopt a coplanar orientation with the pyridazinone ring (dihedral angles 15-30°), facilitating extended conjugation and improved interaction with the hydrophobic subpocket of COX-2 and MAO-B enzymes .
Table 3: Bioactivity Impact of Pyridazinone Core Modifications
Modification Position | Group Introduced | Lipophilicity (log P) | Biological Impact | Target Affinity Change |
---|---|---|---|---|
C-4 | 4-Ethoxyphenyl | 3.44 | Enhanced COX-2 inhibition | IC₅₀ improved 2.8-fold |
C-4 | 3,4-Dimethoxyphenyl | 3.52 | Improved membrane permeability | BBB penetration increased 40% |
C-6 | Methyl | 2.98 | Steric hindrance | COX-2 binding reduced 65% |
C-6 | Hydrogen | 2.75 | Optimal steric profile | Baseline activity |
C-3 | Trifluoromethyl | 3.87 | Enhanced metabolic stability | Half-life extended 2.2-fold |
C-3 | Ethyl | 3.35 | Minimal improvement | Similar to methyl analog |
N-2 | Propionamide spacer | 3.12 | Reduced activity | Target affinity decreased 70% |
The strategic optimization of the acetamido-benzamide bridge has proven crucial for enhancing the drug-like properties and target affinity of pyridazinone hybrids. Carbodiimide-mediated coupling (DCC/DMAP) remains the gold standard for amide bond formation between the pyridazinone-acetic acid derivative and 4-aminobenzamide, particularly when conducted in DMAc at ambient temperature for 24 hours, achieving 60-65% yields [3] . Alternative approaches include in situ acid chloride formation using thionyl chloride followed by Schotten-Baumann reaction with aminobenzamide in aqueous acetone, which accelerates the coupling but risks partial hydrolysis of the pyridazinone ring [8]. Recent advances employ uronium coupling agents (HATU, HBTU) in the presence of N-methylmorpholine, reducing reaction times to 2-4 hours while improving yields to 75-80% without epimerization concerns [8] .
Benzamide substitution patterns significantly influence pharmacokinetic properties and target engagement. Para-substitutions on the benzamide ring with hydrogen-bond accepting groups (-CONH₂, -SO₂NH₂) enhance aqueous solubility (0.02-0.05 mg/mL → 0.08-0.12 mg/mL) while maintaining blood-brain barrier permeability (log BB > 0.3) [2] [8]. Ortho-substitutions induce conformational restriction that improves FPR1 receptor selectivity (EC₅₀ = 1.8 µM vs. 4.2 µM for meta-substituted analogs) by enforcing a bioactive conformation complementary to the formyl peptide receptor binding pocket [9]. Molecular dynamics simulations reveal that benzamide derivatives featuring hydrogen-bond donating substituents (-OH, -CONH₂) form stable hydrogen bonds with Thr206 and Tyr210 in the COX-2 active site (bond occupancy >85% during 100ns simulations), explaining their enhanced inhibitory potency compared to halogen-substituted analogs .
Table 4: Structure-Property Relationships of Benzamide Substituents
Benzamide Substituent | Aqueous Solubility (mg/mL) | log P | Plasma Protein Binding (%) | Target Affinity (IC₅₀ or EC₅₀) |
---|---|---|---|---|
4-CONH₂ (unsubstituted) | 0.08 | 2.75 | 85-88 | COX-2 IC₅₀ = 50 nM |
3,4-diOCH₃ | 0.02 | 3.52 | 92-95 | COX-2 IC₅₀ = 68 nM |
4-SO₂CH₃ | 0.15 | 2.15 | 78-82 | FPR1 EC₅₀ = 1.8 µM |
2-OH-5-NO₂ | 0.04 | 2.98 | 90-93 | Urease IC₅₀ = 3.59 µM |
4-CF₃ | 0.01 | 3.87 | 94-96 | Reduced affinity across targets |
3-CN-4-OH | 0.09 | 2.35 | 80-83 | MAO-B IC₅₀ = 68.4 nM |
The acetamido spacer length optimization reveals that two-carbon chains provide optimal distance (≈5.8Å) between the pyridazinone and benzamide pharmacophores for simultaneous engagement with COX-2 and MAO-B allosteric sites [2] . Homologation to three-carbon spacers diminishes urease inhibition (IC₅₀ increases from 3.59 µM to 15.86 µM) due to altered trajectory into the enzyme's active site pocket, while methyl branching improves metabolic stability but reduces conformational flexibility essential for multi-target engagement [3] [8]. These structure-activity relationship insights guide the rational design of next-generation hybrids with optimized binding kinetics and improved drug-like properties.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7